

Application Note 1: In-Situ Monitoring of Exothermic Polymer Curing

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Compound of Interest

Compound Name: AMG8380

Cat. No.: B605416

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1.1. Introduction

Many thermosetting polymers and resins, such as epoxies and some silicones, release heat during the cross-linking process, a phenomenon known as an exothermic reaction. Monitoring the thermal profile of this reaction is crucial for understanding the curing kinetics, identifying the peak exotherm temperature, and ensuring the uniformity of the cure. While high-precision techniques like Differential Scanning Calorimetry (DSC) are standard for material characterization^{[1][2]}, the AMG8833 offers a low-cost, non-contact method for observing the spatial and temporal distribution of heat on the surface of a curing sample in real-time. This can be particularly useful for quality control in manufacturing processes or for educational demonstrations of reaction kinetics.

The Panasonic AMG8833 is an 8x8 array of IR thermal sensors that measures temperatures from 0°C to 80°C (32°F to 176°F) with an accuracy of $\pm 2.5^{\circ}\text{C}$ and a resolution of 0.25°C ^{[3][4][5]}. Its ability to return a 64-pixel array of temperature readings makes it suitable for creating low-resolution thermal maps.

1.2. Experimental Objective

To monitor the surface temperature profile of a two-part epoxy resin during its curing process. The goal is to map the temperature distribution over time, identify the time to peak exotherm, and observe the subsequent cooling phase.

1.3. Materials and Equipment

- Sensor: Adafruit AMG8833 IR Thermal Camera Breakout
- Microcontroller: Raspberry Pi 4 (or similar with I2C interface)
- Software: Python with Adafruit CircuitPython AMG88xx library, SciPy, and Matplotlib
- Material: Two-part, 5-minute epoxy resin
- Apparatus: Polytetrafluoroethylene (PTFE) mold (approx. 5cm x 5cm), mixing stick, digital scale, thermal insulation mat.

1.4. Experimental Protocol

- System Setup:
 - Connect the AMG8833 sensor to the Raspberry Pi's I2C pins (VCC, GND, SCL, SDA) as per the manufacturer's guidelines.
 - Install the necessary Python libraries on the Raspberry Pi: `sudo pip3 install adafruit-circuitpython-amg88xx scipy matplotlib`.
 - Mount the AMG8833 sensor on a stable fixture approximately 15-20 cm above the thermal insulation mat, ensuring the PTFE mold is centered within the sensor's 60-degree field of view.
 - Write a Python script to acquire temperature data from all 64 pixels at a rate of 1 Hz, timestamp each reading, and save the data to a CSV file. The script should also generate a real-time heatmap visualization using Matplotlib with bicubic interpolation to smooth the 8x8 grid.
- Material Preparation:
 - Place the empty PTFE mold on the digital scale and tare it.
 - Measure 10g of epoxy resin and 10g of hardener into the mold.
 - Start the data acquisition script on the Raspberry Pi.

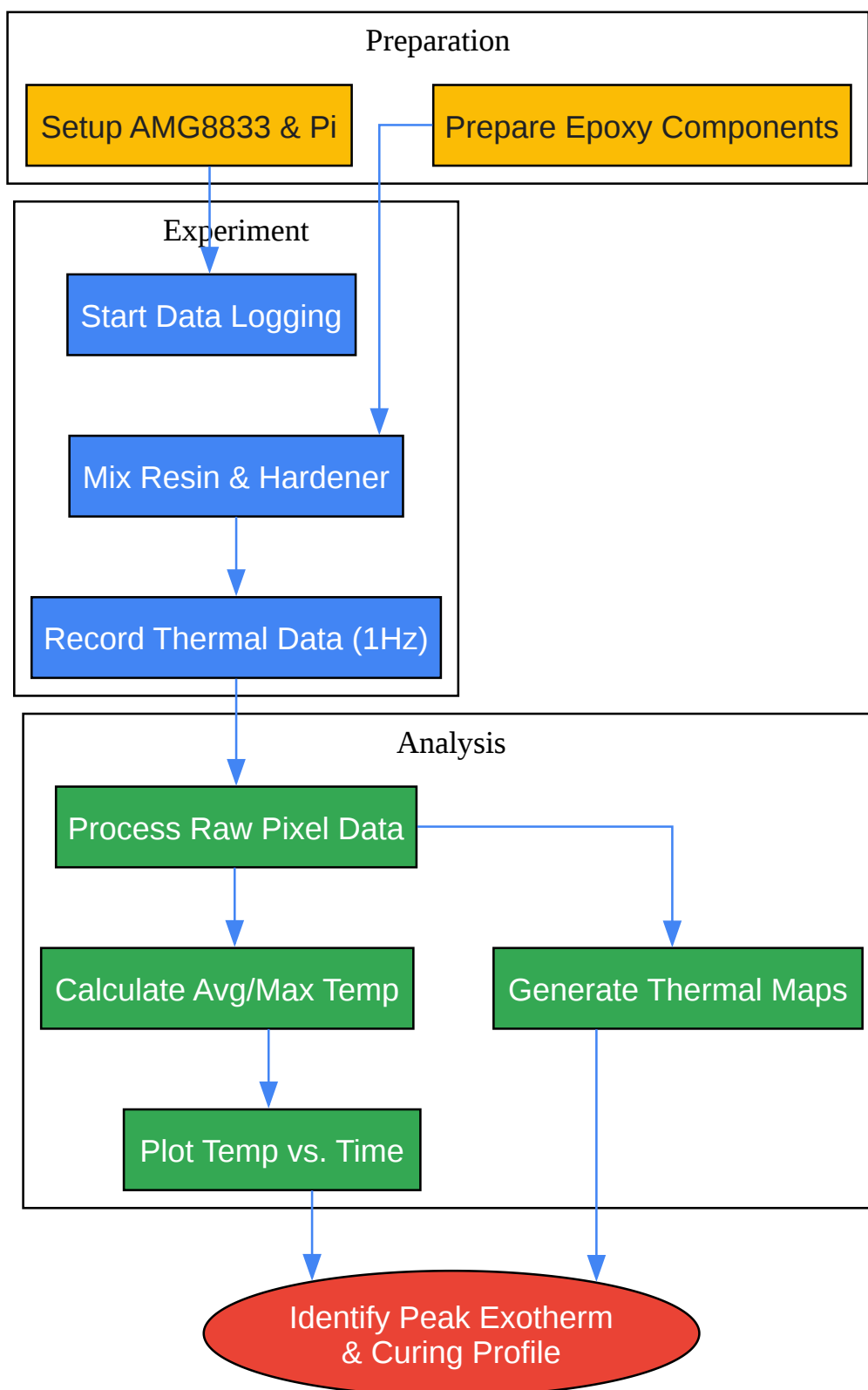
- Immediately and thoroughly mix the two components in the mold for 60 seconds using the mixing stick.
- Data Acquisition:
 - Allow the data acquisition to run continuously for at least 30 minutes to capture the initial heating, peak exotherm, and the beginning of the cooling phase.
 - Ensure the experimental setup is not disturbed and is shielded from drafts to prevent convective cooling artifacts.
- Data Analysis:
 - Import the CSV data into a data analysis software (e.g., Python with Pandas).
 - For each timestamp, calculate the maximum temperature and the average temperature across the 64 pixels.
 - Plot the maximum and average temperatures as a function of time to identify the peak exotherm time and temperature.
 - Generate thermal map images at key time points (e.g., start of reaction, peak exotherm, 10 minutes post-peak) to visualize the spatial distribution of heat.

1.5. Data Presentation: Representative Curing Data

The following table summarizes example quantitative data that could be extracted from this experiment.

Time (minutes)	Average Temperature (°C)	Maximum Temperature (°C)	Notes
0.0	22.5	22.8	Components mixed
2.5	28.9	31.2	Exothermic reaction begins
5.0	45.1	50.5	Approaching peak exotherm
6.2	52.6	58.3	Peak Exotherm Reached
10.0	41.7	44.9	Cooling phase initiated
15.0	33.4	35.1	Material begins to solidify
20.0	28.1	29.0	Approaching ambient temp.
30.0	24.5	25.0	Curing process near completion

1.6. Visualization



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Experimental workflow for monitoring polymer curing.

Application Note 2: Proof-of-Concept Active Thermography for Subsurface Defect Detection

2.1. Introduction

Active thermography is a powerful non-destructive testing (NDT) technique used to inspect materials, particularly composites, for subsurface defects like voids, delaminations, or inclusions. The principle involves applying a uniform, external heat pulse to a material's surface and monitoring the transient thermal response with an IR camera. A subsurface defect alters the local heat diffusion rate, causing a surface temperature anomaly compared to the surrounding sound material. While high-resolution cameras are standard for industrial NDT, the AMG8833 can be used for proof-of-concept demonstrations to detect relatively large, shallow defects.

2.2. Experimental Objective

To detect a known subsurface void in a polymer sample using active thermography principles with the AMG8833 sensor.

2.3. Materials and Equipment

- Sensor & Microcontroller: Same as Application 1 (AMG8833 and Raspberry Pi).
- Heat Source: Two 150W halogen lamps with diffusers for uniform heating.
- Test Sample: A 10cm x 10cm x 1cm cast acrylic sheet with a 2cm diameter, 0.5cm deep flat-bottom hole drilled into its backside (to simulate a void). The front surface should be coated with a thin layer of high-emissivity matte black paint.
- Apparatus: Mounting rig for the sensor and lamps, power switch for the lamps, thermal insulation mat.

2.4. Experimental Protocol

- System Setup:
 - Assemble the AMG8833 and Raspberry Pi system as described in Protocol 1.4.

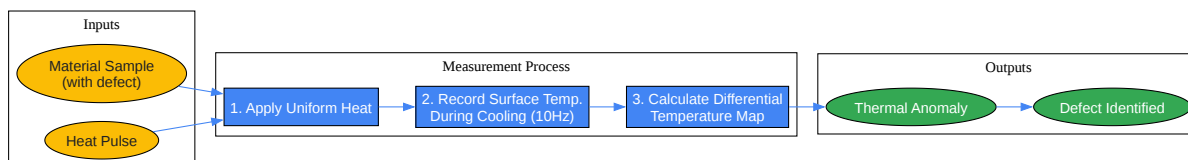
- Position the acrylic sample on the insulation mat, painted side up.
- Mount the AMG8833 sensor 20 cm above the sample, centered over the area with the subsurface void.
- Position the two halogen lamps at a 45-degree angle to the sample surface, ensuring they provide even illumination (and heating).
- Modify the Python script to capture data at the maximum frame rate (10 Hz). The script should be triggered to start recording 2 seconds before the heat source is turned off.
- Thermal Excitation and Data Acquisition:
 - Turn on the halogen lamps to heat the surface of the acrylic sample for a fixed duration (e.g., 20 seconds). This duration may require tuning based on preliminary tests.
 - Simultaneously turn off the lamps and trigger the data acquisition script.
 - Record the thermal data of the cooling phase for at least 60 seconds. The most significant temperature differences often appear during cooling.
- Data Analysis:
 - Import the high-frequency temperature data into an analysis environment.
 - Create a baseline thermal image by averaging the pixel data from a known "sound" area of the sample (away from the defect).
 - For each frame (timestamp), subtract the baseline temperature from the entire 8x8 grid to create a differential thermogram. This helps amplify the anomaly.
 - Analyze the differential thermograms over time. The area above the subsurface void is expected to cool down slower (i.e., remain hotter) because the trapped air in the void acts as an insulator, impeding heat flow into the bulk material.
 - Identify the time at which the temperature contrast between the defective and sound areas is maximal.

2.5. Data Presentation: Representative NDT Data

The following table shows hypothetical temperature readings from four specific pixels at the time of maximum contrast (e.g., 5 seconds into the cooling phase).

Pixel Location	Description	Temperature (°C) at t=5s	Differential Temp. (°C)
(2, 2)	Sound Area (Baseline)	38.2	0.0
(6, 7)	Sound Area	38.3	+0.1
(4, 4)	Center of Defect	40.5	+2.3
(4, 5)	Edge of Defect	39.8	+1.6

2.6. Visualization



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Logical flow for subsurface defect detection.

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